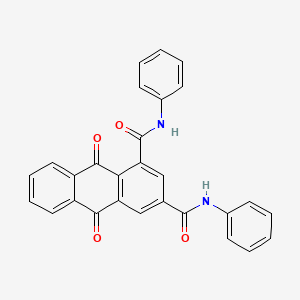![molecular formula C12H16O2 B14180130 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL CAS No. 856814-97-6](/img/structure/B14180130.png)
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of a phenoxy group attached to a propanol chain, with an allyl group (prop-2-en-1-yl) substituent on the phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-(prop-2-en-1-yl)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol. This intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxypropanols
Wissenschaftliche Forschungsanwendungen
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol:
Uniqueness
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group and a propanol chain makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
856814-97-6 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-(2-prop-2-enylphenoxy)propan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-2-6-11-7-3-4-8-12(11)14-10-5-9-13/h2-4,7-8,13H,1,5-6,9-10H2 |
InChI-Schlüssel |
XWQHPJPIVSSATP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)

![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)



![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

